1-(Chloromethyl)-2-methyl-4-[(4-nitrobenzyl)oxy]-5-(propan-2-yl)benzene
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Overview
Description
1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE is a complex organic compound with a unique structure that includes a chloromethyl group, a nitrophenyl group, and a propan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloromethyl group can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(CHLOROMETHYL)-1-METHOXY-2-NITROBENZENE: This compound shares the chloromethyl and nitrophenyl groups but lacks the propan-2-yl group, making it less complex.
1-(CHLOROMETHYL)-4-[4-(CHLOROMETHYL)PHENOXY]BENZENE: This compound has two chloromethyl groups and a phenoxy group, differing significantly in structure and reactivity.
Uniqueness
1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and industrial processes .
Properties
Molecular Formula |
C18H20ClNO3 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(chloromethyl)-2-methyl-4-[(4-nitrophenyl)methoxy]-5-propan-2-ylbenzene |
InChI |
InChI=1S/C18H20ClNO3/c1-12(2)17-9-15(10-19)13(3)8-18(17)23-11-14-4-6-16(7-5-14)20(21)22/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
YSQLZHMGZAPIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)C(C)C)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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